![molecular formula C12H18ClNOS B13053268 (S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)
(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
- 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] analogues
Uniqueness
(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is unique due to its specific stereochemistry and spiro structure, which may confer distinct biological activities and chemical properties compared to its analogues .
Propiedades
Fórmula molecular |
C12H18ClNOS |
|---|---|
Peso molecular |
259.80 g/mol |
Nombre IUPAC |
(5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
VNIPNKXGQMEQHI-FVGYRXGTSA-N |
SMILES isomérico |
C[C@H]1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
SMILES canónico |
CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



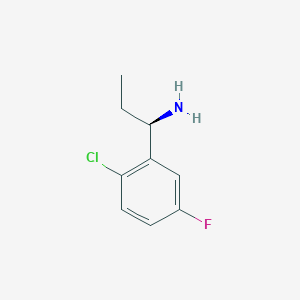




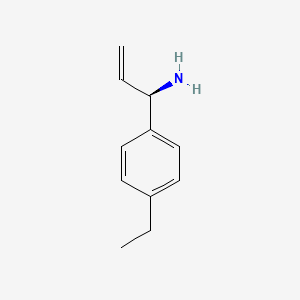
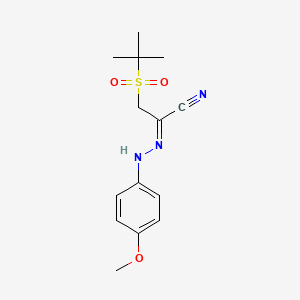


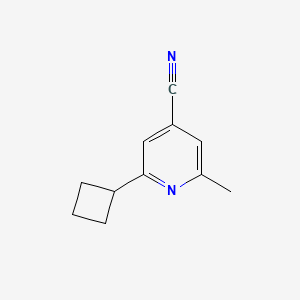
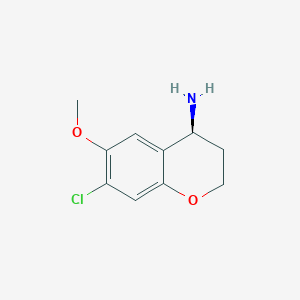
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
